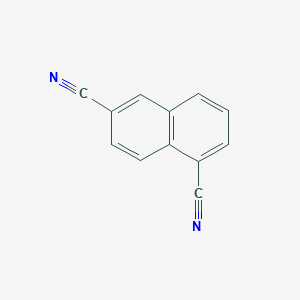

1,6-Dicyanonaphthalene

Description

Significance of Dicyanonaphthalene Derivatives in Contemporary Organic and Materials Chemistry

Dicyanonaphthalene derivatives are foundational components in modern organic synthesis and materials science due to their versatile chemical reactivity and unique physical properties. The specific placement of the two cyano groups on the naphthalene (B1677914) ring system dramatically influences the molecule's electronic characteristics, solubility, and reactivity, leading to a wide array of applications. savemyexams.com

A primary role of these compounds is as precursors for larger, more complex molecules. For instance, dicyanonaphthalenes are crucial intermediates in the synthesis of naphthalocyanines, a class of materials that absorb strongly in the near-infrared region and exhibit exceptional thermal and photochemical stability. researchgate.netrsc.org These properties make naphthalocyanines highly suitable for applications such as optical recording materials, electrochromic displays, and phototheranostic agents for cancer therapy. nih.govthieme-connect.com The synthesis of these advanced materials often begins with ortho-dinitrile precursors, such as specific dicyanonaphthalene isomers. researchgate.net

In the realm of materials science, the electron-deficient nature of the dicyanonaphthalene core makes these compounds and their derivatives, particularly naphthalene diimides (NDIs), excellent n-type organic semiconductors. researchgate.net This has led to their extensive use in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): The high charge mobility and stability of NDI derivatives make them ideal for the active layers in OFETs. rsc.orgresearchgate.net

Organic Solar Cells (OSCs): Dicyanonaphthalene and NDI-based molecules function as effective electron acceptors in the active layer of OSCs. rsc.orgnih.govosti.govacs.org Their tunable energy levels allow for the optimization of device efficiency, with some NDI-based interlayers boosting power conversion efficiencies to nearly 17%. nih.gov

Chemical Sensors: The electronic properties of these materials make them sensitive to various analytes, enabling their use in chemical sensing applications. researchgate.net

Furthermore, the aromatic structure and electronic properties of some dicyanonaphthalene derivatives have led to research into their potential as fluorescent probes for biological imaging.

Research Context and Theoretical Frameworks for Naphthalene-Based Systems

The development of advanced materials based on naphthalene systems is heavily reliant on a synergistic relationship between experimental synthesis and theoretical investigation. Computational chemistry provides indispensable tools for understanding and predicting the properties of these molecules, thereby guiding the design of new materials with tailored functionalities. ijpsjournal.combohrium.com

Density Functional Theory (DFT) is a cornerstone of this theoretical approach. bohrium.comresearchgate.netresearchgate.net Researchers use DFT to calculate and analyze the molecular geometry, electronic structures (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and quantum chemical descriptors of naphthalene derivatives. bohrium.com These calculations provide deep insights into the stability, reactivity, and potential applications of the molecules before they are synthesized in the lab. bohrium.com For example, theoretical studies have been used to model the atmospheric oxidation of naphthalene and to understand its formation in combustion systems. acs.orgrsc.orgnih.govacs.org

In the context of materials science, computational methods are crucial for predicting how molecular structure will translate to bulk properties. Key theoretical frameworks include:

Structure-Property Relationships: Computational studies help establish clear correlations between the chemical structure of naphthalene derivatives and their performance in electronic devices. ijpsjournal.com For instance, theoretical models can predict how different substituents will affect the electron mobility and energy levels of NDI-based materials, guiding the synthesis of more efficient semiconductors for organic solar cells. researchgate.netacs.org

Intermolecular Interactions: The performance of organic electronic devices is highly dependent on how molecules pack together in the solid state. rsc.org Techniques such as Raman-based in-silico screening can reveal how low-frequency vibrations introduce dynamic disorder that hinders charge transport, allowing researchers to identify candidates with potentially higher intrinsic mobility. mdpi.com

Spectroscopic Analysis: Theoretical models are also used to simulate and interpret experimental spectra, such as UV-Vis absorption and Magnetic Circular Dichroism, providing a more profound understanding of the electronic transitions within these molecules. chemrxiv.org

This interplay between synthesis and computational modeling accelerates the discovery and optimization of naphthalene-based materials for a wide range of advanced applications. nii.ac.jp

Data Tables

Properties of Dicyanonaphthalene Isomers

This table presents a comparative overview of the basic physicochemical properties of various dicyanonaphthalene isomers, highlighting the influence of the cyano groups' positions on the naphthalene core.

| Property | 1,2-Dicyanonaphthalene | 1,4-Dicyanonaphthalene | 1,5-Dicyanonaphthalene | 1,6-Dicyanonaphthalene | 1,8-Dicyanonaphthalene | 2,3-Dicyanonaphthalene | 2,7-Dicyanonaphthalene |

| Molecular Formula | C₁₂H₆N₂ | C₁₂H₆N₂ tcichemicals.com | C₁₂H₆N₂ nih.gov | C₁₂H₆N₂ | C₁₂H₆N₂ | C₁₂H₆N₂ cymitquimica.com | C₁₂H₆N₂ |

| Molar Mass | 178.19 g/mol | 178.19 g/mol tcichemicals.com | 178.19 g/mol nih.gov | 178.19 g/mol | 178.19 g/mol nih.gov | 178.19 g/mol nih.gov | 178.19 g/mol |

| CAS Number | 13340-47-5 | 3029-30-9 chemicalbook.com | 13554-71-7 nih.gov | 46289-40-1 vulcanchem.com | 5690-48-2 | 22856-30-0 nih.gov | 39718-11-1 |

| Appearance | --- | White to orange to green powder/crystal tcichemicals.com | --- | --- | --- | White to light yellow powder/crystal cymitquimica.com | --- |

| Melting Point | --- | 208-213 °C tcichemicals.comtcichemicals.com | --- | --- | --- | --- | 267 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHGLJOANEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611311 | |

| Record name | Naphthalene-1,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46289-40-1 | |

| Record name | Naphthalene-1,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Photophysical and Photochemical Studies of 1,6 Dicyanonaphthalene Systems

Excited State Dynamics and Spectroscopy

The absorption of light by 1,6-dicyanonaphthalene initiates a cascade of events governed by the properties of its electronically excited states. The study of these states through various spectroscopic techniques provides a detailed picture of the molecule's behavior post-excitation.

Electronically Excited States of Dicyanonaphthalene Anion Derivatives

Quantum chemical studies have explored the electronically excited states of closed-shell anions formed by the deprotonation of dicyanonaphthalenes. These investigations reveal a rich variety of excited states, challenging the notion that anions are generally devoid of such properties. mdpi.com For deprotonated dicyanonaphthalene isomers, both valence-bound states (VBSs) and dipole-bound states (DBSs) have been identified. mdpi.com In some specific isomers, evidence for quadrupole-bound states (QBSs) has also been presented, highlighting the complexity of electron-molecule interactions in these systems. mdpi.com

Theoretical calculations, such as the equation of motion coupled-cluster singles and doubles (EOM-CCSD) method, have been employed to determine the energies of these excited states. mdpi.com The presence and nature of these states are highly dependent on the positions of the cyano groups and the site of deprotonation, which in turn influence the molecule's dipole and quadrupole moments. mdpi.com For instance, certain 1-dicyanonaphthalene isomers are predicted to have clear valence-bound excited states. mdpi.com The existence of these bound excited states in dicyanonaphthalene anions is significant, as these species are potential players in various chemical environments, from combustion flames to astrochemical settings. mdpi.com

Time-Resolved Photoluminescence Spectroscopy of Naphthalonitriles

Time-resolved photoluminescence spectroscopy (TRPLS) is a powerful technique for probing the dynamics of excited states, providing information on their lifetimes and decay pathways. ttu.eduedinst.com Studies on naphthalonitrile derivatives have utilized this method to unravel the kinetics of fluorescence decay and intersystem crossing. researchgate.net

For example, investigations into γ-diphenylnaphthalonitriles have revealed intense fluorescence in both solution and aggregated states. oup.com Time-resolved measurements on these systems show excited-state lifetimes that are influenced by the nature of substituents on the phenyl rings, which in turn affects the π-donor capability of these groups. oup.com While specific TRPLS data for this compound is not extensively available in the reviewed literature, the principles from related compounds suggest that its excited state would exhibit complex decay kinetics, likely involving fluorescence, intersystem crossing to the triplet state, and potentially non-radiative decay channels. The lifetimes of these processes would be sensitive to the molecular environment, such as the polarity of the solvent.

Fluorescence Emission and Excitation Spectra Analysis of Dicyanonaphthalene-Related Compounds

Fluorescence emission and excitation spectra provide a "fingerprint" of a molecule's electronic structure and are fundamental to understanding its photophysical properties. researchgate.netksu.edu.sa The emission spectrum reveals the energy differences between the excited and ground states, while the excitation spectrum often mirrors the absorption spectrum, indicating which wavelengths of light are most effective at inducing fluorescence.

For dicyanonaphthalene derivatives, the position and intensity of the fluorescence bands are sensitive to the substitution pattern and the solvent environment. For instance, in a study of various γ-diphenylnaphthalonitriles, emission colors ranging from blue to red were observed depending on the substituents and the aggregation state. oup.com A representative example of steady-state absorption and fluorescence spectra for a related compound, 1,6-dinitropyrene (B1200346), in acetonitrile (B52724) shows a structured absorption profile and a mirror-image fluorescence spectrum. researchgate.net While specific spectral data for this compound is sparse in the provided results, the general characteristics can be inferred from related structures.

Table 1: Illustrative Photophysical Data for a Naphthalene (B1677914) Derivative

| Property | Value | Solvent | Reference |

| Absorption λmax | ~320 nm | Acetonitrile | researchgate.net |

| Fluorescence λmax | ~380 nm | Acetonitrile | researchgate.net |

| Phosphorescence λmax | ~550 nm | Ethyl acetate/1-propanol glass (77 K) | researchgate.net |

Note: This data is for 1,6-dinitropyrene and serves as an illustrative example of the type of photophysical parameters studied.

Vibrational Spectroscopy and Franck-Condon Activity in Dicyanonaphthalene Anions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules in their ground and excited states. ksu.edu.sampg.de In the context of electronic transitions, the Franck-Condon principle governs the intensities of vibronic transitions, stating that electronic transitions occur much faster than nuclear motion. researchgate.netnih.gov The overlap between the vibrational wavefunctions of the initial and final electronic states, known as the Franck-Condon factor, determines the probability of a given vibrational transition. nih.gov

Theoretical studies on cyanonaphthalene radical anions have computed Franck-Condon factors to simulate their negative ion photoelectron spectra. google.com These calculations, often based on density functional theory (DFT), provide insights into the geometric changes that occur upon electron detachment and the vibrational modes that are most active in the electronic transition. google.com For dicyanonaphthalene anions, one would expect that the vibrational modes involving the cyano groups and the naphthalene ring would be prominent in the vibrational spectra. The Franck-Condon profiles of their electronic transitions would reveal information about the changes in bond lengths and angles upon moving to an excited electronic state or upon anion formation.

Photochemical Reaction Mechanisms

Upon excitation, this compound can engage in various photochemical reactions, with exciplex formation being a particularly important pathway, especially in the presence of suitable electron donors.

Exciplex Formation and Decay Pathways in Dicyanonaphthalene Systems

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor, which are not associated in their ground state. Dicyanonaphthalenes are excellent electron acceptors in their excited state and are known to form exciplexes with a wide range of electron donors. oup.compsu.eduacs.org The formation of an exciplex is typically characterized by the appearance of a new, broad, and structureless emission band at a longer wavelength than the fluorescence of the individual molecules. oup.com

Studies on 1,4-dicyanonaphthalene (DCN) have provided a wealth of information on exciplex dynamics. For example, the formation of an exciplex between DCN and pentamethylbenzene (B147382) in the vapor phase has been demonstrated through nanosecond fluorescence spectroscopy. oup.com The kinetics of exciplex formation and decay are influenced by factors such as the excitation energy and the presence of vibrational relaxers. oup.com

The decay of an exciplex can occur through several pathways:

Radiative decay: Emission of a photon, giving rise to the characteristic exciplex fluorescence.

Non-radiative decay: Internal conversion or intersystem crossing to a triplet state, leading back to the ground state without light emission.

Dissociation into radical ions: In polar solvents, the exciplex can dissociate into a solvent-separated radical ion pair.

The relative importance of these decay pathways is highly dependent on the solvent polarity. afit.edu In nonpolar solvents, radiative and non-radiative decay of the exciplex are dominant. In polar solvents, dissociation into radical ions often becomes a major pathway. The mechanism of the photosensitized isomerization of hexamethyl(Dewar benzene) by 1,4-dicyanonaphthalene has been shown to proceed through an adiabatic pathway from the initial exciplex to the product exciplex. psu.edu

Table 2: Kinetic Parameters for the 1,4-Dicyanonaphthalene (DCN) - Hexamethyl(Dewar benzene) (1) Exciplex System

| Parameter | Cyclohexane | Dibutyl ether | Reference |

| Exciplex Emission λmax (DCN-1) | 441 nm | 454 nm | psu.edu |

| Exciplex Lifetime (τe) (DCN-1) | 12.1 ns | 7.8 ns | psu.edu |

| Exciplex Emission Quantum Yield (Φef) (DCN-1) | 0.19 | 0.068 | psu.edu |

| Adiabatic Isomerization Probability | 0.53 | 0.40 | psu.edu |

Note: This data is for the 1,4-dicyanonaphthalene system and illustrates the types of kinetic parameters determined in exciplex studies.

Photosensitized Isomerization Processes by Dicyanonaphthalenes

Dicyanonaphthalenes, particularly 1,4-dicyanonaphthalene (1,4-DCN), are well-known photosensitizers capable of inducing isomerization in various organic molecules. oup.comrsc.org This process is typically initiated by the photoexcitation of the DCN molecule, which can then interact with a substrate molecule. One established mechanism involves the formation of an exciplex (an excited-state complex) between the photosensitizer and the substrate. rsc.org

A notable example is the photosensitized valence isomerization of hexamethyl(Dewar benzene) to hexamethylbenzene (B147005), which can be initiated by 1,4-DCN. oup.comrsc.org In non-polar solvents like cyclohexane, the reaction is believed to proceed through an adiabatic pathway where the exciplex of the reactant transforms directly into the exciplex of the product. rsc.org In some systems, particularly in the presence of an aromatic solvent (arene), the isomerization can proceed through a "triplex photosensitization" pathway, involving a termolecular excited complex. oup.com

Table 1: Quantum Yields for 1,4-DCN Photosensitized Isomerization

| System | Solvent | Limiting Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Hexamethyl(Dewar benzene) | Cyclohexane | 1.5 | rsc.org |

This table presents data for the isomerization of Hexamethyl(Dewar benzene) to hexamethylbenzene photosensitized by 1,4-dicyanonaphthalene.

Despite the detailed understanding of 1,4-DCN, specific studies detailing the efficiency or mechanism of This compound as a photosensitizer for isomerization reactions are not readily found in the reviewed literature.

Photoinduced Electron Transfer (PET) Phenomena and Reactivity of Dicyanonaphthalene Derivatives

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and dicyanonaphthalenes are frequently used as electron acceptors in these studies. acs.orgrsc.orgresearchgate.net Upon absorption of light, the excited DCN molecule can accept an electron from a suitable donor molecule, creating a radical ion pair. The subsequent reactions of these radical ions are a rich area of study.

For instance, 2,3-dicyanonaphthalene has been shown to be an effective photosensitizer for PET reactions. Its excited singlet state has a lifetime of 26 ns in acetonitrile and reacts efficiently with donors having oxidation potentials below approximately 1.8 V, leading to the formation of free-radical ions. cdnsciencepub.com Similarly, 1,4-DCN is widely used to sensitize reactions such as the ring-opening of aryloxiranes and the cleavage of carbon-carbon bonds in various organic molecules through PET mechanisms. researchgate.netcdnsciencepub.comcdnsciencepub.com The efficiency of these reactions often depends on the stability of the resulting radical cations and the competition with back electron transfer. cdnsciencepub.com

In zeolites, which provide a structured microenvironment, PET reactions involving 2,3-dicyanonaphthalene and arylalkenes have been studied. The zeolite framework can influence the lifetime of the generated radical cations by hindering the energy-wasting back electron transfer step. acs.org

Table 2: Properties of Dicyanonaphthalene Radical Ions

| DCN Isomer | Partner Molecule/System | Solvent/Medium | Observed Species | Reference |

|---|---|---|---|---|

| 1,4-DCN | Isoprenoid Polyalkene Acetates | Acetonitrile | DCN Radical Anion | rsc.org |

| 2,3-DCN | trans-Anethole | NaX Zeolite | DCN Radical Cation | acs.org |

This table summarizes the generation of radical ions from different DCN isomers through photoinduced electron transfer.

While the PET chemistry of 1,4-DCN and 2,3-DCN is well-established, specific research detailing the PET phenomena and subsequent reactivity of This compound as a photosensitizer is conspicuously absent from the surveyed scientific literature.

Solvent Effects on Photophysical and Photochemical Behavior (Solvatochromism) of Dicyanonaphthalene-Containing Compounds

The photophysical properties of many fluorescent molecules, including derivatives containing a naphthalene core, are often sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the molecule's ground and excited electronic states. niscpr.res.in An increase in solvent polarity can lead to a shift in the absorption or emission spectra to either lower energy (a red shift, or bathochromism) or higher energy (a blue shift, or hypsochromism).

For donor-acceptor fluorophores, where an electron-donating group is conjugated to an electron-accepting group, the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a red shift in the fluorescence emission. This is a characteristic feature of intramolecular charge transfer (ICT) states. nih.gov

Studies on various naphthalene-based dyes demonstrate this principle. For example, DCDHF-N-6, a fluorophore with a naphthalene linker, exhibits a clear dependence of its emission wavelength on solvent polarity. nih.gov However, specific and detailed solvatochromism studies quantifying the effect of a range of solvents on the absorption and emission spectra of This compound itself are not available in the reviewed literature. General principles suggest that its photophysical properties would be influenced by the solvent, but the magnitude and nature of this effect have not been specifically documented.

Electronic Structure and Computational Chemistry of 1,6 Dicyanonaphthalene

Quantum Chemical Characterization of Electronic States

Quantum chemical calculations offer a microscopic perspective on the electronic states of molecules like 1,6-dicyanonaphthalene, providing insights into their stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of organic molecules. core.ac.ukiiste.org The B3LYP functional, a hybrid functional, has proven to be highly successful in calculating the electronic properties of cyanonaphthalene molecules, such as ionization potentials and electronic states. core.ac.ukiiste.orgcore.ac.uk

Studies on various dicyanonaphthalene isomers demonstrate the effect of the substituent positions on the molecule's electronic properties. For instance, DFT calculations have been used to optimize molecular geometries and analyze vibrational frequencies. core.ac.uk Research on a group of dicyanonaphthalene molecules using the B3LYP functional with a 6-31G** basis set revealed that while the total energy is not heavily dependent on the position of the cyano groups, properties like the energy gap are. core.ac.ukiiste.org For example, it was found that the 1,3-dicyanonaphthalene (B177745) isomer possesses the smallest forbidden energy gap among the studied isomers. core.ac.ukiiste.org These computational approaches are directly applicable to elucidating the specific electronic characteristics of this compound.

For more precise energy and property calculations, high-level ab initio quantum mechanical methods are employed. nih.gov Methods like Møller-Plesset perturbation theory (MP2), Hartree-Fock, and coupled-cluster (CCSD(T)) theory, often used with extensive basis sets, provide a more rigorous treatment of electron correlation. nih.govnih.gov

While specific high-level ab initio studies on this compound are not prevalent in the reviewed literature, the application of these methods to similar complex organic molecules is well-documented. For example, high-level ab initio calculations have been performed on PNO isomers and 1,8-naphthalimide (B145957) derivatives to determine their structures and heats of formation with high accuracy. nih.govnih.gov The complex absorbing potential equation-of-motion coupled-cluster (CAP-EOM-CC) method has been used to study the resonance energies for the lowest π* states in 1- and 2-cyanonaphthalene. aip.orgresearchgate.net These methodologies could be applied to this compound to obtain a highly accurate characterization of its ground and excited electronic states.

The adiabatic electron affinity (EA) is a key parameter that quantifies the energy change when an electron is added to a neutral molecule in its ground state. It is a critical factor in designing electron-acceptor materials for organic electronics.

Computational studies have determined the EAs for various cyano-substituted naphthalenes. For example, the adiabatic EAs of the ground singlet states (S₀) for 1-cyanonaphthalene (1-CNN) and 2-cyanonaphthalene (2-CNN) have been calculated using DFT to be 0.856 eV and 0.798 eV, respectively. aip.orgresearchgate.net In a study of dicyanonaphthalene molecules, it was found that adding cyano groups to the naphthalene (B1677914) ring increases the electron affinity, with the 1,3-dicyanonaphthalene isomer showing the largest electron affinity among those studied. core.ac.uk The origin of the lowest-lying triplet (T₁) states in 1-CNN and 2-CNN are calculated to be 3.226 eV and 3.266 eV above the ground anionic states, respectively. aip.org

Table 1: Calculated Electronic Properties of Select Cyanonaphthalenes

| Compound | Adiabatic Electron Affinity (EA) (eV) | Lowest Triplet State (T₁) Energy (eV) | Singlet-Triplet Splitting (ΔEST) (eV) |

|---|---|---|---|

| 1-Cyanonaphthalene | 0.856 aip.orgresearchgate.net | 3.226 aip.org | 2.370 aip.orgresearchgate.net |

Molecular Orbital Analysis and Charge Distribution

Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding the electronic transitions and charge transfer capabilities of a molecule. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic and optical properties. wikipedia.orgossila.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. ossila.com In organic semiconductors, the HOMO level is analogous to the valence band maximum, while the LUMO level corresponds to the conduction band minimum. wikipedia.org

For dicyanonaphthalene systems, the position of the cyano groups significantly affects the HOMO-LUMO gap. core.ac.ukiiste.org DFT calculations have shown that the addition of cyano groups to the naphthalene ring leads to a reduction in the energy gap. core.ac.uk One study reported that 1,3-dicyanonaphthalene has a calculated energy gap of 4.076 eV. core.ac.uk The cyano group generally reduces the band gap, with the extent of reduction varying with the substitution position. core.ac.uk This tunability of the HOMO-LUMO gap is crucial for designing organic materials for specific optoelectronic applications. nih.gov

Table 2: Calculated Electronic Properties of Dicyanonaphthalene Isomers

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Energy Gap (E_g) (eV) |

|---|---|---|---|

| 1,3-Dicyanonaphthalene | Value not specified | Largest among studied core.ac.uk | 4.076 core.ac.uk |

Dicyanonaphthalenes can act as electron acceptors in coaggregates with electron-donor molecules, leading to photoinduced electron transfer (PET) phenomena. acs.orgacs.org Studies on coaggregates of 1,4-dicyanonaphthalene (DCN) and 1,3,5-triphenyl-2-pyrazoline (TPP) have shown that while a charge-transfer complex is not formed in the ground state, an exciplex with significant charge-transfer character forms upon photoexcitation. acs.orgacs.orgnih.gov

In these systems, the fluorescence of the donor (TPP) is quenched, and a new, broad, structureless emission is observed, characteristic of an exciplex. acs.org Quantum-chemical calculations have been instrumental in elucidating the mechanism of this PET process. acs.org These calculations confirmed that the electron transfer occurs from the lowest unoccupied molecular orbital (LUMO) of the excited TPP to the LUMO of the ground-state DCN. acs.org This formation of an excited state with charge-transfer character is a key process in the function of many organic electronic devices. Similar charge-transfer interactions would be expected for this compound when paired with a suitable electron donor.

Conformational Analysis and Molecular Geometry Optimization of Dicyanonaphthalene Structures

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, and the energy associated with them. lumenlearning.com For semi-rigid molecules like dicyanonaphthalenes, this analysis is crucial for understanding their stability and reactivity. The core of these molecules is the naphthalene ring system, a fused bicyclic aromatic structure that is inherently planar and rigid. Consequently, the primary source of conformational variability arises from the rotation of the two cyano (–C≡N) substituents around the C–C single bonds connecting them to the naphthalene core.

Due to the planarity of the naphthalene backbone, the rotation of the cyano groups does not lead to distinct, high-energy rotational isomers as seen in more flexible systems like alkanes. pharmacy180.com The linear cyano groups have a minimal steric profile, and their rotation is generally considered to have a very low energy barrier. The most stable conformation is achieved when the entire molecule, including the cyano groups, lies in a single plane, as this maximizes the conjugation between the cyano groups' π-systems and the aromatic naphthalene core. For symmetrically substituted isomers like this compound, this planar structure is expected to be the global energy minimum.

To determine the most stable three-dimensional arrangement and to obtain precise geometric parameters, computational methods such as Density Functional Theory (DFT) are employed. nih.gov This process, known as geometry optimization, systematically alters the molecule's geometry to find the configuration with the lowest potential energy on its potential energy surface. tau.ac.il

Computational studies have been performed on various dicyanonaphthalene isomers to determine their optimized geometries and electronic properties. core.ac.ukiiste.org A common approach involves using DFT with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G** basis set. core.ac.ukiiste.orgsqu.edu.om This level of theory has been shown to reliably predict the geometric structures of such organic molecules. squ.edu.om

The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's final, lowest-energy shape. For this compound, the optimization confirms the expected planarity of the molecule. The resulting data provides a detailed picture of the molecular architecture.

Below are tables representing the kind of data obtained from such computational geometry optimizations for this compound.

Table 1: Representative Optimized Bond Lengths for this compound

This table shows typical bond lengths within the this compound molecule as determined by DFT calculations. The numbering of the carbon atoms follows the standard IUPAC nomenclature for naphthalene.

| Bond | Type of Bond | Typical Calculated Length (Å) |

| C1–C2 | C–C Aromatic | 1.37 - 1.42 |

| C2–C3 | C–C Aromatic | 1.37 - 1.42 |

| C4–C10 | C–C Aromatic | 1.41 - 1.43 |

| C9–C10 | C–C Aromatic | 1.41 - 1.43 |

| C1–C11 (Cyano) | C–C Single | 1.43 - 1.45 |

| C11≡N12 (Cyano) | C≡N Triple | 1.15 - 1.17 |

| C6–C13 (Cyano) | C–C Single | 1.43 - 1.45 |

| C13≡N14 (Cyano) | C≡N Triple | 1.15 - 1.17 |

| C–H | C–H Aromatic | 1.08 - 1.10 |

Table 2: Representative Optimized Bond Angles for this compound

This table presents the key bond angles in the optimized structure of this compound, highlighting the geometry around the substituted carbon atoms and within the aromatic rings.

| Angle | Type of Angle | Typical Calculated Angle (°) |

| C2–C1–C9 | C–C–C in Ring | 119 - 121 |

| C9–C1–C11 (Cyano) | C–C–C (substituent) | 118 - 122 |

| C2–C1–C11 (Cyano) | C–C–C (substituent) | 118 - 122 |

| C1–C11≡N12 (Cyano) | C–C≡N | 178 - 180 |

| C5–C6–C7 | C–C–C in Ring | 119 - 121 |

| C5–C6–C13 (Cyano) | C–C–C (substituent) | 118 - 122 |

| C7–C6–C13 (Cyano) | C–C–C (substituent) | 118 - 122 |

| C6–C13≡N14 (Cyano) | C–C≡N | 178 - 180 |

The planarity of the optimized structure is confirmed by the dihedral angles, which are all close to 0° or 180°, indicating that all atoms lie within the same plane. This optimized geometry is the foundational data for further computational analysis, including the calculation of electronic properties, vibrational frequencies, and molecular orbital energies.

Electrochemical Behavior and Redox Chemistry of 1,6 Dicyanonaphthalene

Reduction and Oxidation Pathways

In aprotic solvents such as N,N-dimethylformamide (DMF), the electrochemical reduction of dicyanonaphthalenes proceeds via a one-electron transfer to the molecule, forming the corresponding anion radical (DCN•⁻). researchgate.net For most dicyanonaphthalene isomers, this initial reduction is a chemically reversible process, indicating that the formed anion radical is stable on the timescale of cyclic voltammetry experiments. researchgate.netresearchgate.net

The general reaction is as follows: DCN + e⁻ ⇌ DCN•⁻

Studies on various isomers, including the 1,2-, 1,4-, 1,8-, and 2,6-dicyanonaphthalenes, have shown that this one-electron reduction occurs as a simple, reversible step without significant complications from coupled chemical reactions. researchgate.net This stability is a key feature that enables their use as electron-transfer sensitizers. cdnsciencepub.com The formation of the radical anion can be detected and characterized using techniques like cyclic voltammetry and spectroelectrochemistry.

Following the initial one-electron reduction, the anion radicals of certain dicyanonaphthalene isomers can undergo dimerization. This subsequent chemical reaction complicates the electrochemical response. A key study by Astudillo-Sánchez and Evans on seven of the ten DCN isomers found that the anion radicals of 1,3-, 2,3-, and 2,7-dicyanonaphthalene undergo a reversible dimerization. researchgate.netresearchgate.net

The dimerization reaction is a radical-radical coupling that forms a σ-dimer dianion: 2 DCN•⁻ ⇌ [DCN-DCN]²⁻

While direct experimental evidence for the dimerization of the 1,6-dicyanonaphthalene anion radical is not detailed in this specific study, the research provided insights into the factors governing this process. researchgate.net Density Functional Theory (DFT) calculations were performed for all ten isomers, which correlated the tendency to dimerize with the calculated spin density at the ring carbon atoms not substituted with a cyano group. researchgate.net The isomers with the highest spin density on these available carbons were the ones observed to dimerize, as these sites are the most likely points of radical-radical coupling. researchgate.net This theoretical framework suggests that the dimerization potential of the 1,6-DCN anion radical would depend on its specific spin density distribution.

| Dicyanonaphthalene Isomer | Observed Dimerization of Anion Radical |

| 1,2-Dicyanonaphthalene | No researchgate.net |

| 1,3-Dicyanonaphthalene (B177745) | Yes researchgate.net |

| 1,4-Dicyanonaphthalene | No researchgate.net |

| 1,8-Dicyanonaphthalene | No researchgate.net |

| 2,3-Dicyanonaphthalene | Yes researchgate.net |

| 2,6-Dicyanonaphthalene | No researchgate.net |

| 2,7-Dicyanonaphthalene | Yes researchgate.net |

This table summarizes the observed dimerization behavior for the seven isomers experimentally studied by Astudillo-Sánchez and Evans. Data for 1,5-, 1,6-, and 1,7-dicyanonaphthalene were not included in the experimental part of this study.

Voltammetric Studies and Redox Potentials

Voltammetric techniques are essential tools for investigating the mechanistic details of the redox chemistry of dicyanonaphthalenes, allowing for the determination of redox potentials and the kinetics of coupled chemical reactions. als-japan.com

Cyclic voltammetry (CV) is the primary method used to study the electrochemical behavior of dicyanonaphthalenes. ossila.comlibretexts.org A typical CV experiment for a DCN isomer that does not undergo dimerization shows a reversible wave, where the ratio of the anodic peak current to the cathodic peak current is close to unity. The potential at which the reaction occurs (approximated by the half-wave potential, E₁/₂) provides information about the energy levels of the molecule's frontier orbitals. libretexts.org

For isomers where the anion radical dimerizes, the cyclic voltammogram becomes more complex. The dimerization reaction consumes the anion radical, leading to changes in the CV shape as the scan rate is varied. uantwerpen.be At slow scan rates, the follow-up chemical reaction has more time to occur, which can diminish or alter the reverse (oxidation) peak. By analyzing the CVs at different scan rates and concentrations, kinetic and thermodynamic parameters, such as the dimerization equilibrium constants, can be determined. researchgate.netresearchgate.net

Chronoamperometry, which monitors current as a function of time after a potential step, is another valuable technique. It is particularly suited for studying electrode processes that are coupled with chemical reactions, complementing the information obtained from CV. ossila.comdtic.mil

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Visible) methods to study the properties of electrogenerated species in situ. This technique allows for the direct observation of the formation and consumption of intermediates like the DCN anion radical. rsc.org By applying a potential to generate the anion radical, its electronic absorption spectrum can be recorded simultaneously.

This method has been particularly useful in studying dicyanonaphthalene-containing systems, such as naphthalocyanines, which are synthesized from dicyanonaphthalene precursors. rsc.org For these larger, more complex molecules, spectroelectrochemistry helps to unequivocally assign redox processes observed in voltammetry to specific changes in the molecule's electronic structure, confirming the generation of radical anions and other redox states. rsc.org For instance, the technique can verify the formation of a mixed-valence species in binuclear complexes linked by a naphthalene (B1677914) unit.

Interplay with Photoelectrochemistry in Aryl Radical Generation

Dicyanonaphthalenes, including isomers like 1,6-DCN, play a crucial role in modern synthetic chemistry through their application in photoelectrochemistry. This approach merges photochemistry and electrochemistry to generate highly reactive intermediates under mild conditions.

A powerful strategy for aryl radical generation involves the electrochemically-mediated photoredox catalysis (ePRC) pathway. In this process, the dicyanonaphthalene (DCN) photocatalyst is first reduced at an electrode to its anion radical (DCN•⁻). This species is relatively stable, but upon irradiation with light, it is excited to a higher energy state (*DCN•⁻). This photoexcited anion radical is a "super-reductant," possessing a much more negative reduction potential than the ground-state anion radical.

This highly reducing *DCN•⁻ species is capable of reducing substrates with very negative reduction potentials, such as stable aryl halides (Ar-X), which are difficult to reduce with conventional methods. The electron transfer from *DCN•⁻ to the aryl halide generates an aryl halide radical anion, which rapidly fragments to produce the desired aryl radical (Ar•) and a halide anion (X⁻).

Electrochemical Step: DCN + e⁻ → DCN•⁻ (at the cathode)

Photochemical Step: DCN•⁻ + hν → *DCN•⁻

Electron Transfer Step: *DCN•⁻ + Ar-X → DCN + [Ar-X]•⁻

Fragmentation: [Ar-X]•⁻ → Ar• + X⁻

This photoelectrochemical method allows for the efficient generation of aryl radicals, which can then participate in a wide range of useful bond-forming reactions. The choice of dicyanonaphthalene isomer can influence the efficiency of the process through its specific redox and photophysical properties.

Charge Transfer Processes in 1,6 Dicyanonaphthalene Systems

Intramolecular Charge Transfer (ICT) in Dicyanonaphthalene Derivatives

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules where, upon photoexcitation, an electron moves from the electron-donating moiety to the electron-accepting moiety within the same molecule. ossila.com This creates a highly polar excited state (D⁺-A⁻) with a larger dipole moment than the ground state. researchgate.net The naphthalene (B1677914) ring system, functionalized with electron-withdrawing cyano (-CN) groups, serves as an excellent acceptor core. When combined with suitable electron-donating groups, dicyanonaphthalene derivatives can exhibit pronounced ICT characteristics.

In such D-A systems, the electronic structure and conformation of the molecule in the excited state are crucial. researchgate.net The process typically begins with excitation to a locally excited (LE) state, which then transitions to the ICT state. ossila.com This transition is often accompanied by a significant red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. researchgate.net This shift occurs because polar solvents stabilize the highly polar ICT state more than the less polar LE state.

Research on various naphthalene derivatives demonstrates that the emission maxima are gradually red-shifted as solvent polarity increases, which is a hallmark of ICT. researchgate.net For instance, studies on γ-substituted diphenylnaphthalonitriles, where the naphthalene core acts as the acceptor, show that the nature of the substituent on the phenyl donor group significantly influences the photophysical properties. beilstein-journals.org Varying the donor strength allows for the tuning of the ICT character. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure and confirming the charge transfer nature of the excited states. researchgate.netrsc.org

The efficiency and characteristics of ICT are governed by the electronic coupling between the donor and acceptor moieties. In some planar molecules, this process is termed Planar Intramolecular Charge Transfer (PICT), where substantial electronic coupling exists between the D and A units in a coplanar arrangement. ossila.com

Intermolecular Charge Transfer and Exciplex Dynamics Involving Dicyanonaphthalenes

Intermolecular charge transfer occurs between two separate molecules, an electron donor and an electron acceptor, leading to the formation of an excited-state complex known as an exciplex. nycu.edu.tw Dicyanonaphthalenes, due to their strong electron-accepting nature, are frequently used as photosensitizers to facilitate such processes. cdnsciencepub.comcdnsciencepub.com

In photosensitized reactions, dicyanonaphthalenes absorb light and, in their excited state, accept an electron from a donor molecule. For example, 1,4-dicyanonaphthalene has been shown to be an effective electron acceptor in the photosensitized ring-opening of aryloxiranes. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the formation of an oxirane radical cation and a dicyanonaphthalene radical anion, followed by subsequent chemical transformations. cdnsciencepub.comcdnsciencepub.com The ability of dicyanoarenes like dicyanonaphthalene to act as potent photooxidants is due to their large singlet excited-state energies and high reduction potentials, enabling them to oxidize a wide range of compounds. unibo.it

The formation and dynamics of exciplexes are influenced by several factors, including the electron donor-acceptor strength, solvent polarity, and the free energy of electron transfer (ΔG_et). acs.org The emission from an exciplex is typically broad, structureless, and significantly red-shifted compared to the emission of the individual monomers. The energy of this emission is highly dependent on the solvent polarity, as polar solvents stabilize the charge-separated character of the exciplex. acs.org

In some systems, such as dyads where a naphthalimide (acceptor) is linked to a phenothiazine (B1677639) (donor), both intramolecular exciplex and intermolecular excimer formation can be observed. researchgate.net The intramolecular exciplex forms due to through-space interaction between the donor and acceptor moieties, while intermolecular interactions can lead to excimer formation in concentrated solutions. researchgate.net The study of these dynamics is crucial for applications in organic electronics, such as in exciplex-based light-emitting diodes where efficient harvesting of triplet excitons is key. nih.gov

Twisted Intramolecular Charge Transfer (TICT) States in Organic Molecules Featuring Cyano Groups

A specific and significant model of intramolecular charge transfer is the Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net First proposed to explain the dual fluorescence of 4-N,N-dimethylaminobenzonitrile (DMABN), the TICT model posits that after initial excitation to a planar LE state, the molecule undergoes a conformational change involving the twisting of the donor group relative to the acceptor group around a single bond. scirp.orgrsc.org This rotation leads to a perpendicular geometry where the π-systems of the donor and acceptor are electronically decoupled, resulting in a fully charge-separated, highly polar TICT state. nih.gov

Several conditions are necessary for TICT state formation: the molecule must have strong donor and acceptor groups, and the process is significantly favored in polar solvents that can stabilize the resulting highly polar state. nih.gov The emission from the TICT state is characterized by a large Stokes shift and a strong dependence on solvent polarity and viscosity. rsc.org Molecules featuring cyano groups as acceptors are classic examples of TICT systems. nih.gov

Recent research has expanded the TICT concept, showing that it can be controlled by factors other than solvent polarity, such as dimerization. nih.govacs.org In certain cyanoacrylic dyes, an ICT state is observed at low concentrations, while a TICT state emerges at higher concentrations due to dimerization. nih.govacs.org This demonstrates that intermolecular interactions can trigger the formation of the TICT state. The rate of TICT formation can be extremely fast, occurring on a femtosecond timescale. acs.org The TICT mechanism is also relevant in materials chemistry, where it is utilized in fluorescent sensors and organic optoelectronics. rsc.orgnih.gov For example, aggregation-induced emission (AIE) can be achieved in some TICT-active molecules, where fluorescence is quenched in solution due to TICT but enhanced in the aggregated state where intramolecular rotation is restricted. rsc.orgnih.gov

Influence of Environmental Factors on Charge Transfer Efficiency in Dicyanonaphthalene Aggregates

The charge transfer efficiency in molecular systems, particularly in the solid or aggregated state, is highly sensitive to environmental factors such as solvent composition, concentration, and temperature. For dicyanonaphthalene derivatives, aggregation can significantly alter their photophysical properties. beilstein-journals.orgscielo.br

The phenomenon of aggregation-caused quenching (ACQ) is common for many organic luminophores, where fluorescence efficiency decreases in the aggregated state due to strong intermolecular π-π stacking that facilitates non-radiative decay pathways. beilstein-journals.org However, the opposite effect, aggregation-induced emission (AIE), can also occur, often in systems susceptible to TICT. rsc.org

Studies on γ-substituted diphenylnaphthalonitriles have shown that these molecules are highly emissive in both dilute solutions and in the aggregated state. beilstein-journals.org The formation of aggregates was investigated in mixtures of a good solvent (like THF) and a poor solvent (like water). As the water fraction increases, the molecules aggregate, leading to changes in their emission spectra. Dynamic Light Scattering (DLS) can be used to measure the size of the resulting nano-aggregates. beilstein-journals.org For some derivatives, aggregation leads to a blue shift in emission, while for others with stronger donor groups, a red shift is observed, indicating the complex interplay of molecular structure and packing on the excited state properties. beilstein-journals.org

The table below summarizes the effect of solvent composition on the photoluminescence of a diphenylnaphthalonitrile derivative (labeled H in the study).

Table 1: Photophysical Properties of Diphenylnaphthalonitrile Derivative (H) in THF/Water Mixtures

| THF/Water Ratio | Emission Max (λem) [nm] | Quantum Yield (ΦF) |

|---|---|---|

| 100/0 | 433 | 0.89 |

| 50/50 | 458 | 0.20 |

| 10/90 | 480 | 0.28 |

Data sourced from a study on naphthalonitriles showing dual-state emission. beilstein-journals.org

Coordination Chemistry of Dicyanonaphthalene As a Ligand Motif

Dicyanonaphthalene as a Building Block for Complex Ligands

The term "ligand" in coordination chemistry refers to an ion or molecule that binds to a central metal atom to form a coordination complex. byjus.com Ligands can range from simple monodentate species that donate one pair of electrons to the metal, to complex polydentate or chelating agents that can form multiple bonds with the metal center. libretexts.orgmsu.edu The synthesis of new ligands is a cornerstone of inorganic chemistry, as the ligand architecture dictates the resulting complex's geometry, reactivity, and physical properties. ias.ac.inrsc.orgnih.gov

1,6-Dicyanonaphthalene can be utilized as a foundational unit in the construction of more elaborate, multidentate ligands. ias.ac.inrsc.org The nitrile groups (-C≡N) present in dicyanonaphthalene can be chemically transformed or used directly to coordinate with metal ions. For instance, these nitrile groups can undergo reactions to form larger heterocyclic systems, which then act as multidentate ligands. ias.ac.in The rigid naphthalene (B1677914) backbone provides a defined spatial arrangement for the coordinating atoms, influencing the structure of the final metal complex. This preorganization is a key principle in designing ligands for specific applications in catalysis and materials science. weebly.comrsc.org The synthesis of such complex ligands often involves multi-step procedures, sometimes employing metal ions as templates to guide the formation of the desired macrocyclic structure. analis.com.my

Synthesis of Naphthalocyanine Macrocycles via Dicyanonaphthalene Precursors

One of the most significant applications of dicyanonaphthalene isomers, including this compound, is in the synthesis of naphthalocyanines (Ncs). mdpi.comresearchgate.net Naphthalocyanines are larger analogues of the well-known phthalocyanines, featuring an extended π-electron system due to the presence of fused benzene (B151609) rings on the periphery of the macrocycle. d-nb.inforesearchgate.net This extended conjugation results in strong absorption of light in the near-infrared (NIR) region of the electromagnetic spectrum. uantwerpen.beuantwerpen.be

The primary method for synthesizing naphthalocyanines is the cyclotetramerization of a suitable dicyanonaphthalene precursor. mdpi.comresearchgate.net This reaction involves four molecules of the dicyanonaphthalene precursor coming together, often in the presence of a metal salt which acts as a template, to form the macrocyclic ring around the central metal ion. researchgate.netdergipark.org.tr The reaction is typically carried out at high temperatures in a high-boiling point solvent. thieme-connect.de

For example, the synthesis of a zinc(II) naphthalocyanine can be achieved by reacting a dicyanonaphthalene derivative with a zinc salt, such as zinc triflate, in a suitable solvent system like a mixture of hexamethyldisilazane (B44280) (HMDS) and N,N-dimethylformamide (DMF). mdpi.com The use of a metal template often improves the yield and selectivity of the macrocyclization reaction, preventing the formation of undesired linear polymers. researchgate.netdergipark.org.tr The resulting metallo-naphthalocyanine can sometimes be demetallated to yield the metal-free naphthalocyanine, although this can be challenging without destroying the macrocycle. researchgate.net

Metal-Ligand Interactions in Naphthalocyanine Complexes

The nature of the central metal ion significantly influences the electronic structure and, consequently, the spectroscopic and electrochemical properties of the naphthalocyanine complex. nih.govnih.gov For instance, the oxidation state of the metal and its d-electron configuration affect the metal-ligand bond strength and the energy levels of the frontier molecular orbitals. frontiersin.orglibretexts.org This, in turn, can shift the absorption bands in the UV-Vis spectrum. nih.gov In sandwich-type dinaphthalocyanine complexes involving lanthanide metals, a correlation has been observed between the ionic radius of the metal and the position of the absorption maxima. nih.govnih.gov As the ionic radius of the lanthanide decreases, the π-π interaction between the two naphthalocyanine decks becomes stronger. nih.gov

Furthermore, the metal center can influence the reactivity of the complex. The coordination environment can be altered by the addition of axial ligands, which bind to the metal ion above and below the plane of the naphthalocyanine ring. uantwerpen.beresearchgate.net This can lead to changes in the complex's solubility and aggregation behavior. uantwerpen.be

Spectroscopic Probes for Coordination Environments in Dicyanonaphthalene-Derived Systems

Spectroscopic techniques are indispensable tools for characterizing dicyanonaphthalene-derived ligands and their metal complexes, providing detailed insights into their structure and electronic properties. nih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy is particularly important for studying naphthalocyanine complexes due to their strong and characteristic absorptions in the visible and near-infrared regions. uantwerpen.besnmjournals.org The most prominent feature in the UV-Vis spectrum of a naphthalocyanine is the intense Q-band, which appears in the NIR region (typically >750 nm). mdpi.comsnmjournals.org The position and intensity of the Q-band are sensitive to the central metal ion, axial ligation, and the aggregation state of the complex. uantwerpen.benih.gov For example, the Q-bands in rare earth double-decker naphthalocyanine complexes shift to higher energy as the ionic radius of the metal decreases. nih.gov

Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule. nih.gov It is useful for identifying characteristic functional groups and for probing the interactions between the metal and the ligand. In rare earth bis(naphthalocyaninato) complexes, a strong IR marker band for the naphthalocyanine anion radical is observed between 1317-1325 cm⁻¹, which is attributed to the stretching of the pyrrole (B145914) rings within the macrocycle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is used to elucidate the detailed structure of the ligands and their complexes in solution. nih.govrug.nl It helps in confirming the successful synthesis and purity of the compounds. uantwerpen.benih.gov

The following table summarizes the characteristic spectroscopic data for a representative naphthalocyanine complex.

| Spectroscopic Technique | Key Feature | Typical Range/Value | Information Provided |

| UV-Vis Spectroscopy | Q-band Absorption | 750-800 nm | Electronic transitions, π-conjugation system, aggregation state. mdpi.comsnmjournals.org |

| Infrared Spectroscopy | Pyrrole Stretching | 1317-1325 cm⁻¹ | Identification of the naphthalocyanine radical anion. nih.gov |

| ¹H NMR Spectroscopy | Aromatic Protons | Varies | Elucidation of molecular structure and purity. nih.gov |

| Mass Spectrometry | Molecular Ion Peak | Varies | Confirmation of molecular weight and structure. nih.gov |

These spectroscopic methods, often used in combination, provide a comprehensive picture of the coordination environment in systems derived from dicyanonaphthalene, which is crucial for understanding their properties and potential applications. researchgate.netnih.gov

Supramolecular Architectures Involving 1,6 Dicyanonaphthalene

Self-Assembly and Aggregation Phenomena of Dicyanonaphthalene Derivatives

The self-assembly of dicyanonaphthalene derivatives is a process driven by the tendency of these molecules to associate spontaneously into stable, ordered aggregates. nih.gov This phenomenon is governed by a delicate balance of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. wikipedia.orgpku.edu.cn The structure of the resulting aggregates is highly dependent on factors such as the specific substitution pattern on the naphthalene (B1677914) core, the solvent environment, and temperature. scielo.brresearchgate.net

For instance, dicyanonaphthalenes serve as precursors for larger macrocycles like naphthalocyanines. The aggregation of these resulting naphthalocyanine derivatives is well-documented, with the extended π-system promoting strong intermolecular interactions. scielo.brresearchgate.net Studies on various phthalocyanine (B1677752) and naphthalocyanine derivatives show that aggregation behavior is influenced by the concentration, the nature of the central metal ion, and the attached substituents. researchgate.net The introduction of bulky substituents can hinder the close packing of the macrocycles, thereby reducing aggregation. yok.gov.tr

In some systems, aggregation can lead to new and useful optical properties. The phenomenon of Aggregation-Induced Emission (AIE) has been observed in various naphthalene derivatives. pku.edu.cnlatrobe.edu.aubeilstein-journals.org In AIE-active molecules, which are often non-emissive or weakly fluorescent in dilute solutions, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a significant enhancement of fluorescence emission. pku.edu.cnnih.gov This effect is particularly pronounced when the molecules pack in a way that prevents the formation of excimers which would otherwise quench fluorescence. pku.edu.cn

The table below summarizes how different factors can influence the aggregation of dicyanonaphthalene-related compounds.

| Factor | Influence on Aggregation | Example System | Reference |

| Concentration | Higher concentration generally promotes aggregation. | Zinc(II) naphthalocyanine derivatives show increased aggregation with higher concentration in THF. | researchgate.net |

| Solvent | Poor solvents can induce aggregation (solvophobic effect). | Naphthalene diimides show enhanced aggregation and AIE in water/THF mixtures. | latrobe.edu.au |

| Substituents | Bulky groups hinder aggregation; specific functional groups (e.g., for H-bonding) can promote ordered assembly. | Bulky tert-butyl groups can reduce π-π stacking tendency. | yok.gov.tr |

| Temperature | Aggregation is often an exothermic process, so lower temperatures can favor the aggregated state. | The heat of aggregation for some naphthalocyanines in toluene (B28343) has been determined to be between -17.1 and -105.0 kJ mol−1. | researchgate.net |

Noncovalent Interactions: π–π Stacking in Dicyanonaphthalene Co-aggregates

Noncovalent interactions are the primary driving forces behind the self-assembly of dicyanonaphthalene derivatives, with π–π stacking being particularly significant. wikipedia.org These interactions arise from the attractive, non-covalent forces between aromatic rings. In dicyanonaphthalenes, the electron-deficient naphthalene core, further polarized by the strongly electron-withdrawing cyano groups, facilitates strong interactions with electron-rich aromatic systems.

In co-aggregates, where dicyanonaphthalenes are mixed with other molecular components, π–π stacking plays a crucial role in dictating the structure and properties of the resulting assembly. Theoretical and experimental studies on co-aggregates of 1,4-dicyanonaphthalene (DCN) and pyrazoline derivatives have shown that π–π stacking is a dominant interaction influencing the excited-state behavior of the system. acs.orgnycu.edu.twresearchgate.net The geometry of this stacking, such as face-to-face or offset arrangements, determines the degree of electronic coupling between the constituent molecules. nycu.edu.tw

The strength of these interactions is significant; for example, the binding energies for stacked configurations of DNA bases with naphthalene are calculated to be in the range of 7-10 kcal/mol, highlighting the stability afforded by such interactions. nih.gov In dicyanonaphthalene-containing co-aggregates, these stacking interactions are responsible for bringing the different molecular components into close proximity, enabling processes such as charge transfer and energy transfer. The specific arrangement within the stack—often a result of maximizing favorable electrostatic interactions and minimizing repulsion—is critical for the function of the supramolecular assembly. nycu.edu.twnih.gov

Co-aggregate Formation and Spectroscopic Characterization with Dicyanonaphthalenes

The formation of co-aggregates allows for the creation of materials with tailored properties by combining dicyanonaphthalenes with other functional molecules. A notable example is the co-aggregation of 1,4-dicyanonaphthalene (DCN) with 1,3,5-triphenyl-2-pyrazoline (TPP). rsc.org The formation and properties of these mixed assemblies are typically investigated using a suite of spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy. nih.govnih.govresearchgate.net

When TPP and DCN are mixed, the fluorescence of TPP is quenched. This quenching is accompanied by the appearance of a new, broad, and structureless emission band at a longer wavelength (around 560 nm). rsc.org This new band is characteristic of an exciplex (excited-state complex), which forms between an excited TPP molecule and a ground-state DCN molecule within the co-aggregate. The formation of this exciplex indicates a significant intermolecular charge-transfer interaction in the excited state. rsc.org

The spectroscopic changes observed upon co-aggregation serve as a powerful tool for characterization.

UV-Vis Absorption Spectroscopy: Changes in the absorption spectra, such as shifts in the absorption maxima (solvatochromism) or the appearance of new bands, can indicate the formation of ground-state complexes and provide insight into the electronic interactions within the aggregate. dntb.gov.ua

Fluorescence Spectroscopy: The quenching of one component's fluorescence and the emergence of a new, red-shifted emission band are classic signatures of exciplex formation, confirming the interaction between the different molecules in the excited state. rsc.org The intensity and position of this exciplex emission can be modulated by changing the ratio of the components. rsc.org

Time-Resolved Fluorescence: Measurements of fluorescence lifetimes can distinguish between static quenching (from ground-state complex formation) and dynamic quenching (from collisional interactions) and can determine the decay kinetics of the exciplex. nih.gov

The table below summarizes the key spectroscopic findings for the TPP-DCN co-aggregate system.

| Spectroscopic Technique | Observation | Interpretation | Reference |

| Fluorescence Spectroscopy | Quenching of TPP fluorescence. | Energy or electron transfer from excited TPP to DCN. | rsc.org |

| Fluorescence Spectroscopy | Appearance of a new, broad emission band at ~560 nm. | Formation of a TPP-DCN exciplex in the excited state. | rsc.org |

| UV-Vis Absorption | Changes in absorption spectra upon mixing. | Indication of ground-state interactions and co-aggregate formation. | dntb.gov.ua |

Impact of Supramolecular Organization on Photophysical Properties of Dicyanonaphthalene-Containing Assemblies

The way in which dicyanonaphthalene molecules are organized within a supramolecular assembly has a profound impact on their photophysical properties. nih.govbenthambooks.com The electronic coupling between adjacent molecules, their relative orientation, and the intermolecular distance all play critical roles in determining the fate of an excited state. researchgate.netyok.gov.trdntb.gov.ua

The formation of aggregates can lead to several distinct photophysical outcomes:

H- and J-Aggregates: Depending on the stacking geometry, aggregates can be classified as H-aggregates (face-to-face) or J-aggregates (head-to-tail). H-aggregates typically exhibit a blue-shift in their absorption spectrum and are often weakly fluorescent or non-emissive. In contrast, J-aggregates show a red-shifted absorption band and can exhibit enhanced fluorescence (exciton delocalization). latrobe.edu.au Studies on naphthalene diimides (NDIs), which share the naphthalene core, show that shorter alkyl chains favor H-aggregation and a strong AIE effect, while longer chains lead to more disordered J-aggregation with weaker emission. latrobe.edu.au

Aggregation-Induced Emission (AIE): As mentioned earlier, for certain dicyanonaphthalene derivatives, aggregation can restrict intramolecular motion, shutting down non-radiative decay channels and dramatically increasing the fluorescence quantum yield. latrobe.edu.aunih.gov This is in stark contrast to the more common aggregation-caused quenching (ACQ) where π-π stacking leads to non-emissive excimer states. beilstein-journals.org

Charge and Energy Transfer: In multicomponent assemblies, the supramolecular organization dictates the efficiency of photoinduced electron or energy transfer. unibo.it Close proximity and proper orbital overlap between donor and acceptor molecules, enforced by the aggregate structure, are essential for these processes. The formation of exciplexes in DCN-TPP co-aggregates is a direct consequence of a favorable supramolecular organization for charge transfer. rsc.org

The photophysical properties of these assemblies are therefore not merely the sum of their individual components but are emergent properties of the collective system. By carefully designing the molecular building blocks and controlling the assembly conditions, it is possible to fine-tune the optical and electronic properties of dicyanonaphthalene-based materials for applications in sensors, optoelectronics, and photocatalysis. pku.edu.cnscispace.com

Applications of 1,6 Dicyanonaphthalene in Advanced Materials and Systems

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create devices like transistors, solar cells, and light-emitting diodes. vulcanchem.com Dicyanonaphthalene scaffolds are valuable in this area due to their electron-accepting nature, which facilitates charge transport and energy level tuning in semiconductor materials.

Organic Semiconductor Applications of Dicyanonaphthalene Derivatives

Derivatives of dicyanonaphthalene are employed as n-type semiconductors, materials that conduct negative charge (electrons). This is crucial for creating complementary circuits in organic electronics. The dicyanonaphthalene unit, being electron-deficient, is often incorporated into larger molecular or polymeric structures to enhance electron transport.

A key strategy in designing high-performance organic semiconductors is the donor-acceptor (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are combined in a single copolymer. This architecture facilitates intramolecular charge transfer, which can lead to lower band gaps and improved charge carrier mobility. The 1,6-dicyanonaphthalene moiety can serve as the electron-deficient or acceptor component in such D-A copolymers designed for organic field-effect transistors (OFETs). The strong electron-withdrawing cyano groups help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which is a critical factor for stable n-type conduction.

Research into arylene diimide semiconductors has demonstrated the impact of cyanation on performance. For instance, a derivative of dicyanonaphthalene, N,N'-bis(n-octyl)-2,6-dicyanonaphthalene-1,4,5,8-bis(dicarboximide), has been successfully used as the active layer in an OFET, showcasing the potential of this class of materials.

| Derivative Name | Device Configuration | Mobility (μ) [cm² V⁻¹ s⁻¹] | Threshold Voltage (Vth) [V] | On/Off Ratio | Ref. |

| N,N'-bis(n-octyl)-2,6-dicyanonaphthalene-1,4,5,8-bis(dicarboximide) (NDI-8CN2) | OFET | 0.15 | -37 | 10² |

This table presents the performance of a specific dicyanonaphthalene derivative in an Organic Field-Effect Transistor (OFET). The data highlights key metrics for semiconductor performance.

Naphthalocyanines Derived from Dicyanonaphthalenes in Organic Photovoltaic Devices (OPVs)

Naphthalocyanines (Ncs) are synthetic analogues of porphyrins that exhibit strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, making them highly attractive for applications in organic photovoltaics (OPVs). The synthesis of naphthalocyanines typically involves the cyclotetramerization of dicyanonaphthalene precursors. This process allows for the creation of large, planar macrocycles whose electronic properties can be tuned by the choice of the central metal atom and peripheral substituents.

The efficiency of OPVs relies on materials that can absorb a broad range of the solar spectrum and efficiently generate and transport charge. Naphthalocyanines synthesized from substituted 2,3-dicyanonaphthalene have been incorporated into OPV devices, where they function as the light-absorbing and electron-donating component. For instance, novel octa-2-naphthoxy-substituted naphthalocyanines have been synthesized from 6,7-di(2-naphthoxy)naphthalene-2,3-dicarbonitrile and demonstrate intense absorption between 760-790 nm.

However, the scientific literature prominently features the use of the 2,3-dicyanonaphthalene isomer for these syntheses. While the cyclotetramerization of dicyanonaphthalene isomers is the standard route to naphthalocyanines, the specific use of this compound as a direct precursor for naphthalocyanines in OPV applications is not widely reported in the reviewed literature. The structural asymmetry of the 1,6-isomer would lead to a mixture of complex isomers, which may complicate purification and device fabrication compared to the more symmetrical naphthalocyanines derived from 2,3- or 2,6-isomers.

Light-Emitting Applications of Naphthalonitriles

Naphthalonitrile derivatives have emerged as a class of highly luminescent materials with potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). The fluorescence properties of these molecules can be finely tuned by attaching different functional groups to the naphthalene (B1677914) core. This allows for the creation of materials that emit light across the visible spectrum, from deep blue to red.

A study on a series of γ-substituted diphenylnaphthalonitriles revealed that the nature of the substituent on the phenyl rings is the main parameter influencing the photophysical properties, including excited-state lifetimes and photoluminescence quantum yields (ΦF). For instance, substituting the phenyl rings with strong π-donor groups like dimethylamino (-NMe2) leads to a significant red-shift in the emission spectrum and enhances the fluorescence intensity compared to weaker donors.

These materials often exhibit intense fluorescence not only in dilute solutions but also in the aggregated or solid-state, a highly desirable property for device applications where luminophores are typically used as thin films. This behavior is crucial for overcoming the common issue of aggregation-caused quenching (ACQ) that plagues many traditional fluorescent dyes.

| Substituent at para-position of Phenyl Rings | Emission Max (λem) in THF [nm] | Photoluminescence Quantum Yield (ΦF) in THF | Ref. |

| H (unsubstituted) | 439 | 0.99 | |

| Me (methyl) | 440 | 0.99 | |

| t-Bu (tert-butyl) | 441 | 0.99 | |

| OMe (methoxy) | 473 | 0.81 | |

| SMe (methylsulfanyl) | 485 | 0.44 | |

| NMe2 (dimethylamino) | 520 | 0.69 |

This table summarizes the photophysical properties of various γ-substituted diphenylnaphthalonitriles in tetrahydrofuran (B95107) (THF) solution. The data illustrates how different electron-donating substituents influence the emission wavelength and quantum yield.

Sensing Technologies and Chemo/Biosensors Utilizing Dicyanonaphthalene Scaffolds

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or biological molecules, through a change in their fluorescence properties. The design of these sensors often involves linking a fluorophore (the light-emitting part) to a receptor (the analyte-binding part). The dicyanonaphthalene scaffold can serve as the basis for the fluorophore component in such systems.

The sensing mechanism frequently relies on processes like photoinduced electron transfer (PET). In a typical PET sensor, the receptor can quench the fluorophore's emission by transferring an electron to it upon excitation. When the target analyte binds to the receptor, this electron transfer process is blocked, leading to a "turn-on" of fluorescence, which signals the presence of the analyte.

Naphthalene-based systems, including derivatives of dicyanonaphthalene, have been developed for these purposes. For example, research into "alive" dyes for cellular imaging has utilized amino-1,8-dicyanonaphthalenes as signaling fluorophores. These platforms are convenient for creating ratiometric sensors, which can provide more accurate measurements by comparing fluorescence intensity at two different wavelengths. While the general class of dicyanonaphthalenes shows promise for creating fluorescent sensors for various ions and biological molecules, specific examples of chemosensors or biosensors built upon the this compound scaffold are not extensively detailed in the surveyed literature, which more frequently reports on the 1,8- and other isomers.

Catalysis and Photocatalysis with Dicyanonaphthalene Compounds

Photocatalysis uses light to accelerate a chemical reaction in the presence of a photocatalyst. This process often involves the generation of highly reactive species following light absorption by the catalyst. Aromatic hydrocarbons, particularly those with strong electron-accepting groups like dicyanonaphthalenes, are frequently employed as catalysts or photosensitizers in photoinduced electron transfer (PET) reactions.

Photoredox Catalysis and Electron Transfer Catalysts Involving Dicyanonaphthalene

Photoredox catalysis is a powerful branch of photocatalysis that uses a catalyst to absorb light and mediate single-electron transfer (SET) events between chemical species that would not otherwise react. This process can generate radical ions, which are highly reactive intermediates capable of undergoing a wide range of synthetic transformations.

The mechanism begins with the photocatalyst (PC) absorbing a photon, promoting it to an electronically excited state (PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then engage in an electron transfer with a substrate molecule. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor substrate, forming a radical cation of the substrate and the radical anion of the photocatalyst (PC•-). In a reductive quenching cycle, the PC donates an electron to an acceptor substrate, creating a radical anion of the substrate and the radical cation of the photocatalyst (PC•+). The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.